Levoisomethadone

説明

Levoisomethadone is a synthetic opioid analgesic and antitussive related to methadone. It was used as both an analgesic and antitussive. It binds to and activates both the μ- and δ-opioid receptors, with (S)-isomer being the more potent of its two enantiomers. this compound is discontinued (DEA controlled substance).

科学的研究の応用

Pharmacological Profile

Potency and Mechanism of Action

- Levomethadone demonstrates approximately 50 times the potency of its S-(+)-enantiomer and is about twice as potent as racemic methadone by weight. Its pharmacodynamics include:

Opioid Dependence Treatment

Levomethadone is primarily used in maintenance therapy for opioid dependence. It serves as an alternative to racemic methadone, offering several advantages:

- Effectiveness in Reducing Cravings : A study involving 266 patients showed a significant reduction in heroin and other illicit substance use among those treated with levomethadone over 180 days .

- Lower Cardiovascular Risk : Compared to racemic methadone, levomethadone has a more favorable safety profile regarding QT interval prolongation, making it suitable for patients with underlying cardiac conditions .

| Study Group | Initial Urinary Positivity (%) | Reduction After 180 Days (%) |

|---|---|---|

| Levomethadone Group | 75% (average) | Heroin: -53 ± 4%, Cannabinoids: -48 ± 2%, Cocaine: -37 ± 6% |

| Racemic Methadone Group | 75% (average) | Not specified |

Pain Management

Levomethadone has been investigated for its analgesic properties, particularly in veterinary medicine. A study on Beagle dogs demonstrated that levomethadone significantly increased mechanical and thermal nociceptive thresholds compared to baseline measurements .

- Anesthetic-Sparing Effects : The combination of levomethadone with other analgesics reduced the required dose of anesthetics during surgical procedures, indicating its potential utility in multimodal analgesia strategies.

| Treatment | Mechanical Threshold Increase (minutes) | Thermal Threshold Increase (minutes) |

|---|---|---|

| Levomethadone Alone | 165 | 75 |

| Combination with Metamizole | 135 | 135 |

Observational Studies

A multicenter observational study assessed the long-term effectiveness of levomethadone in opioid-dependent patients. The results indicated that:

- Patients maintained on levomethadone reported lower rates of illicit drug use compared to those on racemic methadone or buprenorphine.

- Significant improvements were noted in mental health outcomes among patients with co-morbid psychiatric disorders .

Safety Profile

Long-term studies have shown that levomethadone is associated with fewer adverse effects compared to racemic methadone, particularly concerning cardiovascular safety. The interim analysis from the LEVOPROACT study highlighted:

特性

CAS番号 |

561-10-4 |

|---|---|

分子式 |

C21H27NO |

分子量 |

309.4 g/mol |

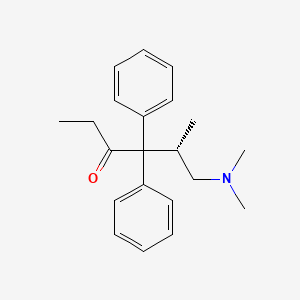

IUPAC名 |

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 |

InChIキー |

IFKPLJWIEQBPGG-QGZVFWFLSA-N |

SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

異性体SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |

正規SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Levoisomethadone; Liden; l-Isomethadone; Isoamidone; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。